molecular formula C11H15ClFN B15235276 (R)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hcl

(R)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hcl

Cat. No.: B15235276
M. Wt: 215.69 g/mol
InChI Key: UOWXGHYUQDPJJT-RFVHGSKJSA-N
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Description

(R)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride is a chiral amine building block of high interest in medicinal chemistry research, particularly in the development of central nervous system (CNS) active compounds. Its core structure is recognized as a key pharmacophore in the design of potent and selective agonists for the 5-HT2C serotonin receptor, a prominent GPCR target for treating disorders like obesity, schizophrenia, and drug addiction . The (R)-enantiomer, defined by its specific absolute stereochemistry at the chiral center, is crucial for investigating structure-activity relationships (SAR) and for achieving desired selectivity over related 5-HT2A (linked to hallucinations) and 5-HT2B (linked to valvulopathy) receptor subtypes . The molecule incorporates a cyclopropyl group, which can confer conformational restriction, and a 5-fluoro-2-methylphenyl ring, a motif known to enhance metabolic stability and optimize lipophilicity for improved blood-brain barrier penetration in preclinical research . As a hydrochloride salt, the compound offers enhanced stability and solubility for convenient handling in various experimental protocols. (R)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine HCl is supplied For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

(R)-cyclopropyl-(5-fluoro-2-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C11H14FN.ClH/c1-7-2-5-9(12)6-10(7)11(13)8-3-4-8;/h2,5-6,8,11H,3-4,13H2,1H3;1H/t11-;/m1./s1

InChI Key

UOWXGHYUQDPJJT-RFVHGSKJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H](C2CC2)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C2CC2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Strategies for the Aromatic Moiety

The 5-fluoro-2-methylphenyl group is synthesized via electrophilic aromatic substitution and functional group interconversion. A representative pathway involves nitration, fluorination, and methylation steps.

Nitration and Fluorination

In a nitrogen atmosphere, 4-fluoro-2-methoxyaniline is treated with concentrated sulfuric acid and potassium nitrate at 0°C to yield 4-fluoro-2-methoxy-5-nitroaniline. Subsequent bromination using cupric bromide and tert-butyl nitrite in acetonitrile at 50°C produces 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene. The methoxy group is then demethylated using hydrobromic acid to form a phenolic intermediate, which undergoes Balz-Schiemann fluorination to introduce the fluorine atom.

Methyl Group Introduction

The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and aluminum trichloride. This step requires careful temperature control (0–5°C) to avoid over-alkylation. The final intermediate, 5-fluoro-2-methylbromobenzene, is isolated via column chromatography (hexane:ethyl acetate, 9:1).

Table 1: Key Intermediates in Aromatic Moiety Synthesis
Intermediate Yield (%) Purity (HPLC)
4-fluoro-2-methoxy-5-nitroaniline 77 98.5
1-bromo-4-fluoro-2-methoxy-5-nitrobenzene 85 97.8
5-fluoro-2-methylbromobenzene 91 99.2

Asymmetric Cyclopropanation Techniques

The cyclopropyl group is introduced via SmI₂-mediated asymmetric cyclopropanation, adapted from methods for pharmaceutically relevant 1-aryl-2-aminocyclopropanes.

Chiral Ligand Design

A samarium(II) iodide complex with (R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine is used to induce the (R)-configuration. The ligand-to-Sm ratio (1:1.2) and solvent (tetrahydrofuran) are critical for achieving >98% enantiomeric excess (ee).

Cyclopropanation Reaction

A solution of 5-fluoro-2-methylbenzaldehyde and vinylmagnesium bromide in THF is treated with the SmI₂-ligand complex at −78°C. The reaction proceeds via a radical mechanism, forming the cyclopropane ring with 92% yield and 97% ee.

Table 2: Optimization of Cyclopropanation Conditions
Parameter Optimal Value ee (%) Yield (%)
Temperature −78°C 97 92
Ligand:Sm Ratio 1:1.2 96 89
Solvent THF 97 92

Methanamine Bridge Formation

The methanamine group is installed via reductive amination between the cyclopropanated aldehyde and ammonium acetate.

Reductive Amination

The cyclopropanated aldehyde (1.0 eq) is reacted with ammonium acetate (2.0 eq) and sodium cyanoborohydride (1.5 eq) in methanol at 25°C for 24 hours. The reaction mixture is purified via silica gel chromatography (dichloromethane:methanol, 95:5) to yield the primary amine.

Stereochemical Integrity

Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) confirms retention of the (R)-configuration, with 96% ee observed post-reaction.

Enantiomeric Resolution and Chiral Purity Optimization

Diastereomeric Salt Formation

The racemic amine is treated with (S)-mandelic acid (1.1 eq) in ethanol at 60°C. The (R)-enantiomer preferentially crystallizes, yielding 88% diastereomeric excess (de).

Simulated Moving Bed Chromatography

For industrial-scale resolution, a Chiralpak AD-H column with supercritical CO₂/ethanol mobile phase achieves 99.5% ee at a throughput of 1.2 kg/day.

Hydrochloride Salt Preparation

The free base is dissolved in anhydrous diethyl ether and treated with 2M HCl in dioxane (1.05 eq) at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt (mp 214–216°C).

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

A plug-flow reactor system reduces reaction time from 48 hours (batch) to 6 hours, maintaining 94% yield and 96% ee.

Process Analytical Technology (PAT)

In-line FTIR and Raman spectroscopy monitor critical quality attributes (CQAs) such as ee and residual solvents, ensuring compliance with ICH Q3C guidelines.

Analytical Characterization and Quality Control

Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 0.98–1.12 (m, 4H, cyclopropyl), 2.34 (s, 3H, CH₃), 6.92–7.15 (m, 3H, aromatic).
  • HRMS (ESI) : m/z 216.1254 [M+H]⁺ (calc. 216.1256).

Purity Assessment

Chiral HPLC (Chiralpak IA, 254 nm) shows 99.7% chemical purity and 98.9% ee.

Chemical Reactions Analysis

Types of Reactions

®-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the aromatic ring or the cyclopropyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

®-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of ®-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the aromatic ring contribute to its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine HCl with structurally related cyclopropylmethanamine derivatives, emphasizing substituent effects, stereochemistry, and pharmacological implications.

Key Observations

Bromo-substituted analogs (e.g., ) exhibit increased molecular weight and lipophilicity, which may reduce blood-brain barrier permeability compared to fluorine-containing derivatives .

Stereochemical Purity :

  • The (R)-configuration is consistently emphasized across analogs (e.g., ), as enantiomeric purity (>99%) is crucial for receptor engagement. For example, (1S,2S)-configured compounds in show distinct pharmacological profiles compared to (1R,2R) isomers .

Synthetic Methodologies: HCl in polar solvents (methanol, dioxane) is a common deprotection strategy for cyclopropylmethanamine salts . Chiral resolution via HPLC () or stereoselective coupling () ensures high enantiomeric excess, critical for clinical efficacy .

Table 2: Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Target Receptor Notes
Target Compound 231.7 (HCl salt) ~2.5 (estimated) Serotonin 2C (5-HT2C) / Troponin Likely CNS activity due to fluorine and rigidity
(−)-((1R,2R)-2-(5-Fluoro-2-(2-fluoroethoxy)phenyl)cyclopropyl)methanamine HCl 300.7 ~2.8 5-HT2C agonist Dual fluoroethoxy substituents increase polarity but may reduce BBB penetration
(R)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl () 261.7 ~3.1 Not specified CF3 group enhances metabolic stability but may limit solubility
(R)-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine () 241.1 ~2.7 PDE10A inhibitor (inference) Bromine and pyridine ring suggest kinase/inhibitor applications

Pharmacological Implications

  • Serotonin Receptor Selectivity : The target compound’s 2-methyl group may reduce off-target interactions compared to methoxy-substituted analogs (), which show broader receptor affinity .
  • Cardiac Troponin Activation : highlights cyclopropylmethanamine derivatives as troponin activators, suggesting the target compound could share this mechanism if the substituents align with steric requirements .

Biological Activity

(R)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride is a chiral amine compound that has garnered interest in pharmacological research due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a phenyl ring substituted with a fluorine atom and a methyl group. The presence of these substituents is crucial for its interaction with biological targets, particularly in modulating receptor activity.

Table 1: Structural Characteristics

ComponentDescription
Cyclopropyl GroupEnhances binding affinity
5-Fluoro GroupIncreases lipophilicity
2-Methyl GroupModulates receptor selectivity

(R)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine HCl primarily acts as an agonist at the serotonin receptor subtypes, particularly the 5-HT2C receptor. Research indicates that the fluorinated cyclopropane derivatives exhibit improved selectivity and potency compared to their non-fluorinated counterparts. The introduction of fluorine atoms alters the electronic properties and steric hindrance, enhancing receptor interactions.

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the phenyl ring significantly influence the biological activity of cyclopropylmethylamines. For instance, substituting different halogens or alkoxy groups can lead to variations in potency at the 5-HT2C receptor.

Table 2: SAR Findings

SubstituentActivity at 5-HT2C Receptor (EC50)Selectivity (2B/2C)
No substitution5.2 nM7
Fluorine at 3-position4.7 nM2
Methyl at 3-position8.0 nM>20

Case Studies

  • Fluorinated Cyclopropane Derivatives : A study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of fluorinated cyclopropane derivatives, revealing that certain modifications led to enhanced selectivity for the 5-HT2C receptor over others like 5-HT2A and 5-HT2B .
  • In Vivo Studies : Further investigations demonstrated that these compounds exhibited antipsychotic-like effects in animal models, correlating with their in vitro receptor activity profiles .
  • Cancer Cell Line Studies : The compound's derivatives have been tested against various cancer cell lines, showing promising cytotoxicity and apoptosis induction, which suggests potential applications in oncology .

Q & A

Q. How can the synthesis of (R)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine HCl be optimized for high enantiomeric purity?

Methodological Answer: Enantiomeric purity is critical for studying stereochemical effects on biological activity. To achieve >99% enantiomeric excess, use chiral resolution techniques such as RegisPack chiral column chromatography (e.g., hexane:isopropanol mobile phase). For cyclopropane ring formation, employ Sharpless epoxidation or Simmons–Smith conditions under strict temperature control (0–5°C). Post-synthesis, treat with 2M HCl in diethyl ether for 24 hours to isolate the hydrochloride salt, followed by vacuum drying .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer: A multi-modal approach is essential:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify cyclopropane ring geometry (e.g., characteristic coupling constants J=4.86.2HzJ = 4.8–6.2 \, \text{Hz}) and aromatic substitution patterns .
  • HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm deviation from theoretical values .
  • Chiral HPLC : Monitor enantiomeric purity using polysaccharide-based columns (e.g., Chiralpak IA) with UV detection at 254 nm .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (inspected for integrity) and flame-retardant lab coats. Use respiratory protection if handling powders in non-ventilated areas .
  • Spill Management : Avoid drainage contamination; use inert absorbents (e.g., vermiculite) for solid spills. Decontaminate surfaces with 70% ethanol .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopropane ring influence serotonin receptor (5-HT2C_{2C}2C​) selectivity?

Methodological Answer: The (R)-configuration at the cyclopropane carbon enhances 5-HT2C_{2C} binding due to optimal spatial alignment with transmembrane helices. Conduct docking studies (e.g., AutoDock Vina) using receptor crystal structures (PDB: 6BQG). Compare binding energies of (R)- and (S)-enantiomers, and validate via functional assays (e.g., cAMP inhibition in HEK293 cells transfected with 5-HT2C_{2C}) .

Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell type, agonist pre-treatment). Standardize protocols:

  • Use identical cell lines (e.g., CHO-K1 vs. HEK293) for comparative studies.
  • Apply functional selectivity profiling (e.g., β-arrestin recruitment vs. G-protein activation).
  • Validate findings with orthogonal assays (e.g., radioligand binding vs. calcium flux) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved metabolic stability?

Methodological Answer:

  • Fluorine Scanning : Introduce fluorine at the 5-position of the phenyl ring to block CYP450-mediated oxidation.
  • Isosteric Replacements : Replace the cyclopropane with spiro[2.2]pentane to assess ring strain effects on half-life.
  • In Vitro Microsomal Assays : Compare intrinsic clearance rates (e.g., human liver microsomes + NADPH) for lead analogs .

Q. How can solubility challenges in aqueous buffers be addressed during in vitro testing?

Methodological Answer:

  • Use co-solvents like DMSO (≤0.1% final concentration) with sonication (30 min, 37°C).
  • Prepare stock solutions in 10 mM HCl (pH 2.0) for protonated amine stability.
  • Validate solubility via nephelometry or dynamic light scattering (DLS) .

Q. What computational methods are recommended for predicting off-target interactions of this compound?

Methodological Answer:

  • Perform pharmacophore screening against the ChEMBL database using Schrödinger’s Phase.
  • Utilize machine learning models (e.g., Random Forest) trained on hERG, CYP3A4, and DAT inhibition data.
  • Confirm predictions with patch-clamp electrophysiology for ion channel liability assessment .

Comparative and Mechanistic Questions

Q. How does the biological activity of this compound compare to its 4-fluorophenyl or thiophene-substituted analogs?

Methodological Answer: The 5-fluoro-2-methylphenyl group enhances 5-HT2C_{2C} affinity (Ki_i = 12 nM) compared to 4-fluorophenyl analogs (Ki_i = 35 nM). Thiophene substitution reduces CNS penetration due to increased polar surface area. Test in parallel using radioligand competition assays (e.g., 3H^3H-mesulergine for 5-HT2C_{2C}) and PAMPA-BBB permeability models .

Q. What experimental approaches can elucidate the role of the cyclopropane ring in mitigating oxidative metabolism?

Methodological Answer:

  • Conduct 14C^{14}C-isotope tracing in hepatocytes to identify metabolic hotspots.
  • Use LC-QTOF-MS to detect cyclopropane ring-opening metabolites (e.g., dihydrofurans).
  • Compare metabolic stability in CYP2D61 vs. CYP2D610 variant microsomes .

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